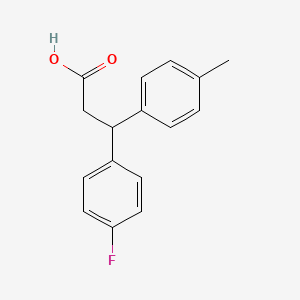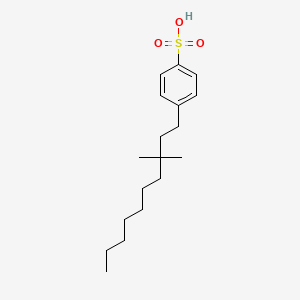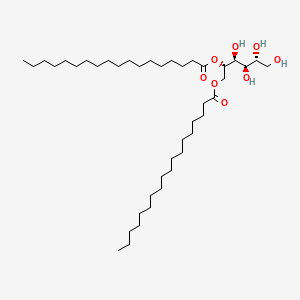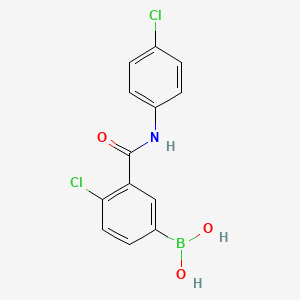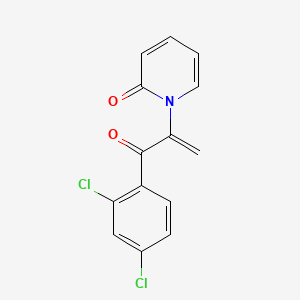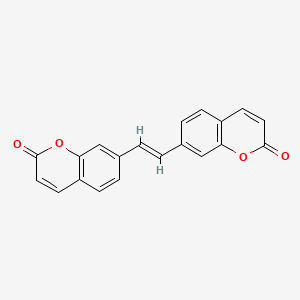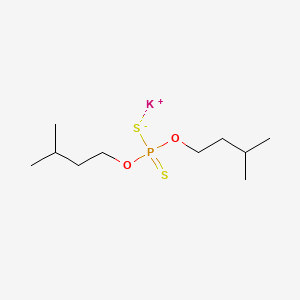
1-Benzoyl-1-phenylhydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 122431: 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol , is a chemical compound with the molecular formula C5H5F3N2O This compound is notable for its unique structure, which includes a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol typically involves the reaction of ethyl 4,4,4-trifluoromethylacetoacetate with methylhydrazine in ethanol. The reaction is carried out under nitrogen atmosphere at room temperature and then heated to 80°C for 15 hours. After cooling to room temperature, sodium hydroxide is added, and the mixture is stirred for an additional hour. The product is then extracted using ethyl acetate and purified .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the trifluoromethyl group or the pyrazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a variety of functionalized pyrazoles.
Scientific Research Applications
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-tumor, and antimicrobial agent.
Agrochemicals: The compound is explored for its use as an active ingredient in pesticides and herbicides due to its biological activity.
Material Science: Its unique chemical properties make it a candidate for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. For instance, its anti-inflammatory properties could be due to the inhibition of cyclooxygenase enzymes, while its anti-tumor activity might involve the disruption of cellular signaling pathways .
Comparison with Similar Compounds
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide
Comparison: 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .
Properties
CAS No. |
13815-63-9 |
|---|---|
Molecular Formula |
C13H13ClN2O |
Molecular Weight |
248.71 g/mol |
IUPAC Name |
N-phenylbenzohydrazide;hydrochloride |
InChI |
InChI=1S/C13H12N2O.ClH/c14-15(12-9-5-2-6-10-12)13(16)11-7-3-1-4-8-11;/h1-10H,14H2;1H |
InChI Key |
PCDRHQQNUZVJAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


